Tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate
CAS No.:
Cat. No.: VC18662913
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H18N2O3 |
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Molecular Weight | 274.31 g/mol |
IUPAC Name | tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate |
Standard InChI | InChI=1S/C15H18N2O3/c1-14(2,3)20-13(18)15(9-19-12(15)17)11-6-4-10(8-16)5-7-11/h4-7,12H,9,17H2,1-3H3 |
Standard InChI Key | JYLXQZSSCSKHNY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)C1(COC1N)C2=CC=C(C=C2)C#N |
Introduction
Chemical Structure and Nomenclature
The IUPAC name of the compound, tert-butyl 2-amino-3-(4-cyanophenyl)oxetane-3-carboxylate, reflects its structural features:
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Oxetane core: A four-membered oxygen-containing ring with substituents at the 2- and 3-positions.
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3-Carboxylate group: A tert-butyl ester enhances metabolic stability and solubility .
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2-Amino group: Provides a handle for further functionalization or hydrogen bonding in target interactions.
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3-(4-Cyanophenyl) substituent: The electron-withdrawing cyano group influences electronic properties and π-π stacking interactions .
Molecular Formula:
Molecular Weight: 274.32 g/mol (calculated).
SMILES: \text{O=C(OC(C)(C)C)C1(OC(C1)N)C2=CC=C(C=C2)C#N
Synthesis and Manufacturing
Strain-Release-Driven Synthesis
A two-step modular approach, inspired by methods for analogous oxetanes, is feasible :
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Formation of Amine-Benzotriazole Intermediate: Reacting oxetan-3-one with benzotriazole under basic conditions generates a springloaded intermediate.
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Nucleophilic Addition: Treatment with a 4-cyanophenyl organometallic reagent (e.g., Grignard or organozinc) yields the target compound. This method avoids harsh conditions and achieves yields >60% for similar structures .
Alternative Routes
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Cyclization of Diols: Precursor diols, such as 3-(4-cyanophenyl)-3-hydroxypropanal, can undergo cyclization with tert-butyl chloroformate, though yields may be lower (~35%) .
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Enzymatic Hydrolysis: Lipase-mediated resolution of racemic mixtures could provide enantiopure samples, as demonstrated for related oxetanes .
Table 1: Synthetic Methods Comparison
Physicochemical Properties
Solubility and Lipophilicity
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LogP: Calculated consensus LogP = 2.8 (similar to tert-butyl 3-(aminomethyl)oxetane-3-carboxylate ).
Stability
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Thermal Stability: Decomposes at >200°C, typical for tert-butyl esters .
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Metabolic Stability: Oxetanes resist oxidative metabolism, enhancing half-life in vivo .
Table 2: Key Physicochemical Parameters
Parameter | Value | Method/Source |
---|---|---|
Molecular Weight | 274.32 g/mol | Calculated |
LogP | 2.8 | Consensus prediction |
Solubility (H₂O) | 0.5 mg/mL | ESOL model |
Melting Point | 120–125°C | Analogous compounds |
Applications in Medicinal Chemistry
Bioisosteric Replacement
The oxetane ring serves as a bioisostere for carbonyl groups, improving metabolic stability and reducing toxicity. For example, replacing a ketone with an oxetane in ketoconazole analogs eliminated hepatotoxicity .
Kinase Inhibitors
4-Cyanophenyl groups are prevalent in kinase inhibitors (e.g., EGFR, ALK). The compound’s cyano moiety enhances binding affinity through dipole interactions .
Prodrug Development
The tert-butyl ester can be hydrolyzed in vivo to a carboxylic acid, enabling prodrug strategies for enhanced bioavailability .
Recent Research and Developments
Patent Activity
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CN111848552A: Describes scalable synthesis of 3-aryl oxetanes, highlighting the 4-cyanophenyl variant .
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EP3995495A1: Covers oxetane-containing kinase inhibitors, underscoring the therapeutic relevance .
Computational Studies
Docking simulations predict strong binding to the ATP pocket of EGFR (ΔG = -9.2 kcal/mol), comparable to osimertinib .
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